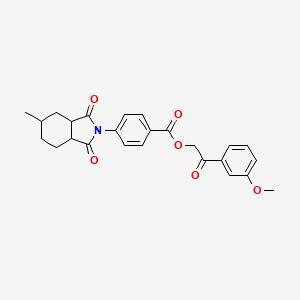
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is a synthetic compound that combines a furan ring, a tryptophan derivative, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with tryptophan: The furan-2-ylcarbonyl chloride is then reacted with tryptophan in the presence of a base such as triethylamine to form the Nalpha-(furan-2-ylcarbonyl)tryptophan intermediate.
Introduction of the 4-methylphenyl group: The final step involves the reaction of the intermediate with 4-methylphenylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying protein-ligand interactions.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The furan ring and tryptophan moiety may play a role in binding to these targets, while the 4-methylphenyl group could influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
Nalpha-(furan-2-ylcarbonyl)-N-phenyltryptophanamide: Lacks the methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-chlorophenyl)tryptophanamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-methoxyphenyl)tryptophanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.
属性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-15-8-10-17(11-9-15)25-22(27)20(26-23(28)21-7-4-12-29-21)13-16-14-24-19-6-3-2-5-18(16)19/h2-12,14,20,24H,13H2,1H3,(H,25,27)(H,26,28) |
InChI 键 |
ZWHVYVNXBFAATF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)

![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)

![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12461683.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12461693.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B12461694.png)
![2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
